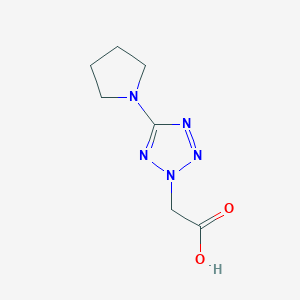

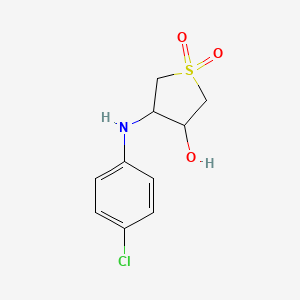

![molecular formula C10H17NO B2813204 1,8,8-三甲基-3-氮杂双环[3.2.1]辛烷-2-酮 CAS No. 1197-67-7](/img/structure/B2813204.png)

1,8,8-三甲基-3-氮杂双环[3.2.1]辛烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is a specialty product for proteomics research . It has a molecular formula of C10H19N and a molecular weight of 153.26 .

Synthesis Analysis

The synthesis of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has been a subject of research due to its potential biological activities . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is characterized by a bicyclic scaffold . This structure is central to the family of tropane alkaloids .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one include a molecular formula of C10H19N and a molecular weight of 153.26 .科学研究应用

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit a wide range of interesting biological activities. Researchers have directed their efforts toward preparing this basic structure in a stereoselective manner. Most approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for forming the bicyclic scaffold. Additionally, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

Computational Chemistry

Computational studies play a crucial role in understanding the electronic structure, reactivity, and properties of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one. Quantum mechanical calculations provide insights into its energetics, stability, and potential reaction pathways. Researchers use computational tools to predict its behavior in different environments.

These applications highlight the versatility and potential impact of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one across various scientific disciplines. As research continues, we may uncover even more exciting uses for this intriguing compound! 🌟

作用机制

Target of Action

The primary targets of 1,8,8-Trimethyl-3-azabicyclo[32The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors, particularly acetylcholine receptors.

Mode of Action

The exact mode of action of 1,8,8-Trimethyl-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically bind to acetylcholine receptors, inhibiting the action of acetylcholine and affecting nerve signal transmission.

Biochemical Pathways

The specific biochemical pathways affected by 1,8,8-Trimethyl-3-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar pathways. Tropane alkaloids are known to influence the cholinergic system, affecting various physiological processes such as muscle contraction, heart rate, and cognitive functions.

Result of Action

The molecular and cellular effects of 1,8,8-Trimethyl-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may have similar effects, such as altering neurotransmission and potentially leading to changes in muscle control, heart rate, and cognition.

属性

IUPAC Name |

1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESYHNXRFZBXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)NC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

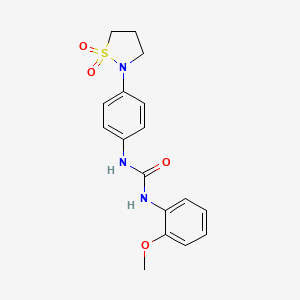

![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)

![N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2813130.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2813132.png)

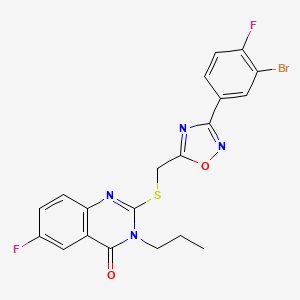

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2813133.png)

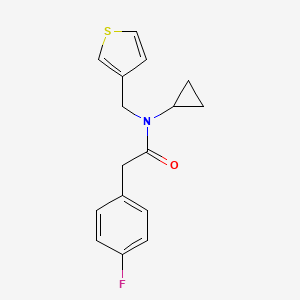

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2813136.png)

![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2813142.png)